molecular formula C16H20N6 B12224959 4-[4-(Pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

4-[4-(Pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12224959
M. Wt: 296.37 g/mol
InChI Key: MFVCVGPRTVCGGT-UHFFFAOYSA-N
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Description

4-[4-(Pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that features a quinazoline core with a piperazine ring substituted with a pyrimidine group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyrimidine Group: The pyrimidine group is introduced via nucleophilic substitution reactions using pyrimidine derivatives.

    Cyclization to Form the Quinazoline Core: The final step involves cyclization reactions to form the quinazoline core, often using reagents like formamide or formic acid under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated pyrimidines and piperazines in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

4-[4-(Pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine . This inhibition can enhance cognitive function and is being explored for therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of a quinazoline core with a piperazine ring substituted with a pyrimidine group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H20N6

Molecular Weight

296.37 g/mol

IUPAC Name

4-(4-pyrimidin-4-ylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C16H20N6/c1-2-4-14-13(3-1)16(20-12-18-14)22-9-7-21(8-10-22)15-5-6-17-11-19-15/h5-6,11-12H,1-4,7-10H2

InChI Key

MFVCVGPRTVCGGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC=NC=C4

Origin of Product

United States

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